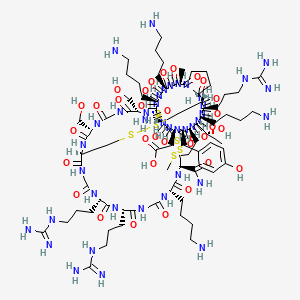
Omega-Conotoxin MVIIC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OMEGA-CONOTOXIN MVIIC ist ein Peptidtoxin, das aus dem Gift der Kegelschneckenart Conus magus gewonnen wird. Diese Verbindung ist bekannt für ihre Fähigkeit, spannungsabhängige Calciumkanäle selektiv zu hemmen, insbesondere die P/Q-Typ-Kanäle . This compound hat aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung chronischer Schmerzen und neurologischer Erkrankungen, großes Interesse geweckt .
Wissenschaftliche Forschungsanwendungen
OMEGA-CONOTOXIN MVIIC hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird verwendet, um die Funktion von spannungsabhängigen Calciumkanälen und ihre Rolle bei der Neurotransmitterfreisetzung zu untersuchen.
Pharmakologie: Die Verbindung dient als Werkzeug zur Entwicklung neuer Analgetika zur Behandlung chronischer Schmerzen.
Biochemie: Forscher verwenden es, um Protein-Protein-Wechselwirkungen und Signaltransduktionswege zu untersuchen.
Arzneimittelentwicklung: This compound ist ein Leitwirkstoff für die Entwicklung neuer Therapeutika, die auf Calciumkanäle abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an P/Q-Typ-spannungsabhängige Calciumkanäle bindet und diese blockiert . Diese Hemmung verhindert, dass Calciumionen in Neuronen gelangen, wodurch die Neurotransmitterfreisetzung und die neuronale Erregbarkeit reduziert werden . Zu den molekularen Zielstrukturen von this compound gehört die Alpha1A-Untereinheit des Calciumkanals .
Wirkmechanismus
Target of Action
Omega-Conotoxin MVIIC, a peptide toxin originally isolated from Conus magus snail venom, specifically targets the N-type voltage-gated calcium (CaV) channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and synaptic integration .
Mode of Action
This compound acts by physically occluding the channel pore of the N-type CaV channels . This blockage inhibits the flow of calcium ions (Ca2+) through these channels, thereby disrupting the normal functioning of the cell . The toxin’s binding kinetics can show slow dissociation rates, leading to a poorly reversible blockage and long-term inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the N-type CaV channels, the toxin prevents the influx of calcium ions into the cell. This disruption can affect downstream cellular processes that rely on calcium signaling, such as neurotransmitter release and muscle contraction .
Pharmacokinetics
Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are significantly influenced by the method of administration .
Result of Action
The primary result of this compound’s action is the inhibition of pain signals. By blocking the N-type CaV channels, the toxin can disable nerves that transmit pain signals . This makes it a potent analgesic, with some studies suggesting it is 100 to 1,000 times more potent than morphine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the toxin’s ability to cross the blood-brain barrier (BBB) is limited, which can affect its efficacy in the central nervous system (CNS) . Strategies such as the fusion of the toxin with the tat-transducing domain have been shown to enhance its ability to cross the bbb, thereby improving its analgesic efficiency .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Omega-conotoxin MVIIC plays a crucial role in biochemical reactions by inhibiting specific types of voltage-gated calcium channels, namely the N-type and P/Q-type calcium channels . These channels are essential for the regulation of calcium influx into cells, which in turn influences various cellular processes. This compound interacts with these channels by binding to their extracellular domains, thereby blocking calcium entry and modulating neurotransmitter release . This interaction is highly specific and involves the formation of stable complexes between the toxin and the channel proteins.
Cellular Effects
The effects of this compound on cells are profound, particularly in neurons where it inhibits calcium-dependent processes. By blocking N-type and P/Q-type calcium channels, this compound reduces the release of neurotransmitters such as glutamate, which is critical for synaptic transmission . This inhibition can lead to decreased neuronal excitability and altered cell signaling pathways. Additionally, this compound has been shown to influence gene expression and cellular metabolism by modulating calcium-dependent transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a well-defined mechanism of action. The toxin binds to the extracellular regions of the N-type and P/Q-type calcium channels, occluding the channel pore and preventing calcium ions from entering the cell . This binding is highly specific and involves interactions with key amino acid residues on the channel proteins. The inhibition of calcium influx by this compound leads to a cascade of downstream effects, including the suppression of calcium-dependent enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is relatively high, allowing it to maintain its inhibitory effects on calcium channels for extended periods . Degradation of this compound can occur under certain conditions, leading to a gradual loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels without causing significant toxicity . At higher doses, this compound can induce adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing harm. These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with calcium channels. The inhibition of these channels by this compound affects calcium-dependent metabolic processes, including the activation of metabolic enzymes and the regulation of metabolic flux . Additionally, the compound can influence the levels of various metabolites by modulating calcium signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and synaptic vesicles, where it exerts its inhibitory effects on calcium channels.
Vorbereitungsmethoden
OMEGA-CONOTOXIN MVIIC wird typischerweise durch Festphasenpeptidsynthese (SPPS) synthetisiert, eine Methode, die die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht . Die Synthese umfasst die folgenden Schritte:
Harzbeladung: Die erste Aminosäure wird an einen festen Harzunterstützungsstoff gebunden.
Kettenverlängerung: Anschließende Aminosäuren werden einzeln in einer bestimmten Sequenz hinzugefügt, wobei jede Zugabe Deprotektions- und Kupplungsreaktionen beinhaltet.
Spaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt.
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit .
Analyse Chemischer Reaktionen
OMEGA-CONOTOXIN MVIIC unterliegt verschiedenen Arten chemischer Reaktionen:
Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie DTT. Hauptprodukte, die gebildet werden, sind verschiedene Analoga von this compound mit modifizierten biologischen Aktivitäten .
Vergleich Mit ähnlichen Verbindungen
OMEGA-CONOTOXIN MVIIC gehört zu einer Familie von Conotoxinen, die auf spannungsabhängige Calciumkanäle abzielen. Ähnliche Verbindungen sind:
OMEGA-CONOTOXIN GVIA: Hemmt selektiv N-Typ-Calciumkanäle.
OMEGA-CONOTOXIN MVIIA: Zielt ebenfalls auf N-Typ-Calciumkanäle ab und wird klinisch als Analgetikum eingesetzt.
OMEGA-CONOTOXIN CVID: Ein weiterer N-Typ-Calciumkanal-Inhibitor mit potenziellen therapeutischen Anwendungen.
This compound ist einzigartig in seiner Selektivität für P/Q-Typ-Calciumkanäle, was es zu einem wertvollen Werkzeug macht, um diese spezifischen Kanäle und ihre physiologischen Rollen zu untersuchen .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of omega-Conotoxin-mviic involves solid-phase peptide synthesis.", "Starting Materials": [ "Rink amide resin", "Fmoc-protected amino acids", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Anhydrous dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methylpyrrolidone (NMP)", "Diethyl ether", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water" ], "Reaction": [ "Loading the Rink amide resin onto the reaction vessel", "Fmoc deprotection with 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids with HBTU and DIPEA in DMF", "Washing the resin with DMF, DCM, and NMP", "Cleavage of the peptide from the resin with TFA/TIS/H2O", "Purification of the crude peptide by reverse-phase HPLC", "Lyophilization of the purified peptide", "Oxidation of the peptide with NaIO4", "Reduction of the oxidized peptide with NaBH4", "Acidification of the reduced peptide with HCl", "Extraction of the peptide with diethyl ether", "Purification of the crude peptide by reverse-phase HPLC", "Lyophilization of the purified peptide" ] } | |
CAS-Nummer |
147794-23-8 |
Molekularformel |
C106H178N40O32S7 |
Molekulargewicht |
2749.3 g/mol |
IUPAC-Name |
2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid |
InChI |
InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121) |
InChI-Schlüssel |
FHVUTHWUIUXZBY-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
SMILES |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
Kanonische SMILES |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
Aussehen |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26 |
Synonyme |
2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


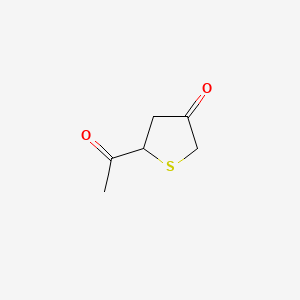


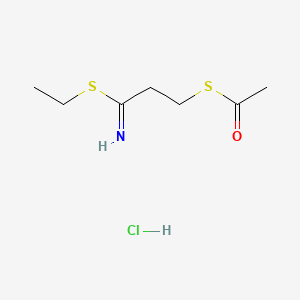
![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)
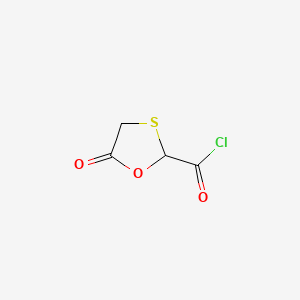
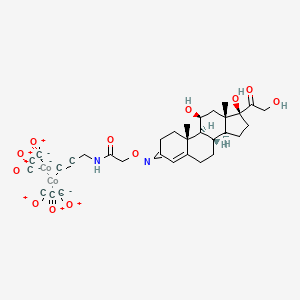

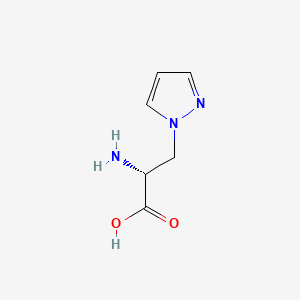


![(Z)-3-(1H-benzo[d]imidazol-2-yl)acrylic acid](/img/structure/B582905.png)
